4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside

Übersicht

Beschreibung

“4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside” is a highly intricate and specialized compound . It serves as an invaluable tool in the realm of biomedical research . Specifically designed to evaluate the functionality of various enzymes, this substrate offers profound insights into their activity .

Synthesis Analysis

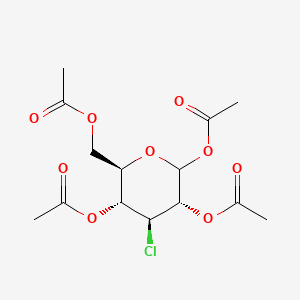

The synthesis of this compound involves acetylation of an adduct, reduction of the resulting crude O-acetyloxime with borane in oxolane, and further acetylation . This process results in the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside .Molecular Structure Analysis

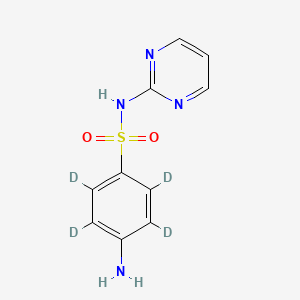

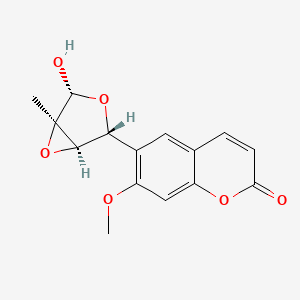

The molecular formula of this compound is C24H24F3NO11 . The structure includes a 4-methylumbelliferone moiety, which is a chromen-7-yl group with a methyl substituent at position 4 . This moiety is linked to a complex sugar moiety via an ether bond .Chemical Reactions Analysis

This compound serves as a substrate for enzymatic assays . Upon encountering specific enzymes, it undergoes hydrolysis, liberating an illuminating fluorescent entity known as 4-Methylumbelliferone . The ensuing fluorescence can be diligently quantified, enabling precise measurements .Physical And Chemical Properties Analysis

The molecular weight of this compound is 559.44 g/mol . It has a complex structure with multiple functional groups, including acetyl groups, a trifluoroacetamido group, and a 4-methylumbelliferone moiety .Wissenschaftliche Forschungsanwendungen

- Enzymatic Activity Assays : 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside (4-MU) serves as a crucial substrate for enzymatic activity assays. Researchers use it to study glucosidases and other enzymes involved in glycosylation processes. By measuring enzymatic activity, scientists gain insights into drug targets and potential therapeutic interventions .

- The fluorescent properties of 4-MU, derived from its 4-methylumbelliferyl moiety, make it an invaluable tool. Researchers employ it for detecting and quantifying enzymatic reactions. When enzymes cleave 4-MU, it releases a fluorescent signal, allowing precise measurement and analysis. This technique is widely used in drug screening and pharmacological studies .

- 4-MU is compatible with HPLC, a powerful analytical method for separating, identifying, and quantifying compounds. Its fluorescence enables sensitive detection, making it useful in pharmaceutical research and quality control .

- Researchers investigate diseases related to impaired glycosylation, such as congenital disorders of glycosylation (CDGs) and cancer. 4-MU helps elucidate glycosylation pathways and assess enzyme deficiencies, contributing to our understanding of these conditions .

- Beyond drug-related applications, 4-MU is employed in various biochemical studies. Its unique properties allow researchers to explore glycosylation, enzyme kinetics, and substrate specificity .

- In cell biology, 4-MU can be used to label specific glycosidases within cells. Its fluorescence facilitates visualization, aiding in the study of cellular processes and localization of enzymes .

Drug Discovery and Development

Fluorescence-Based Detection

High-Performance Liquid Chromatography (HPLC)

Study of Glycosylation Disorders

Biochemical Research

Cellular Imaging and Visualization

Wirkmechanismus

Target of Action

The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside are enzymes involved in glycosylation processes . These enzymes play a crucial role in the synthesis and breakdown of glycoproteins and glycolipids, which are essential components of cellular membranes and play a significant role in cell-cell interactions.

Mode of Action

This compound acts as a substrate for these enzymes . It is designed to mimic the natural substrates of the enzymes, allowing it to bind to the enzyme’s active site. Once bound, the enzyme catalyzes a reaction that results in the cleavage of the 4-Methylumbelliferyl moiety from the rest of the molecule. This cleavage results in the release of a fluorescent signal, which can be detected and quantified .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the metabolism of carbohydrates . Specifically, it is used in the study of chitinase activity, an enzyme involved in the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose .

Result of Action

The primary result of the action of this compound is the generation of a fluorescent signal upon cleavage by the target enzyme . This allows for the detection and quantification of enzyme activity, providing valuable information about the enzyme’s function and potential role in disease processes.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRSUPYLXVODY-MSEOUXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106953 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137686-93-2 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137686-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)